6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone 6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9675639
InChI: InChI=1S/C23H23FN4O3/c1-31-18-6-4-5-17(15-18)26-11-13-27(14-12-26)23(30)16-28-22(29)10-9-21(25-28)19-7-2-3-8-20(19)24/h2-10,15H,11-14,16H2,1H3
SMILES:
Molecular Formula: C23H23FN4O3
Molecular Weight: 422.5 g/mol

6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC9675639

Molecular Formula: C23H23FN4O3

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone -

Specification

Molecular Formula C23H23FN4O3
Molecular Weight 422.5 g/mol
IUPAC Name 6-(2-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Standard InChI InChI=1S/C23H23FN4O3/c1-31-18-6-4-5-17(15-18)26-11-13-27(14-12-26)23(30)16-28-22(29)10-9-21(25-28)19-7-2-3-8-20(19)24/h2-10,15H,11-14,16H2,1H3
Standard InChI Key WSNQFSYYUHOEHS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Introduction

6-(2-Fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone is a synthetic pyridazinone derivative. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and monoamine oxidase (MAO) inhibitory effects. The specific structure of this compound integrates piperazine and fluorophenyl moieties, which are often associated with enhanced biological activity and drug-likeness.

Synthesis Pathway

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors:

  • Formation of the Pyridazinone Core:

    • Reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol yields an intermediate pyridazine derivative.

    • Hydrolysis in glacial acetic acid produces the pyridazinone core.

  • Introduction of the Piperazine Side Chain:

    • Ethyl bromoacetate reacts with the pyridazinone to form an ester intermediate.

    • This intermediate is condensed with hydrazine hydrate to yield the final compound containing the piperazine moiety.

Monoamine Oxidase Inhibition

Pyridazinones containing fluorophenyl and piperazine groups have been studied as selective MAO inhibitors:

  • Compounds similar to this structure show higher selectivity for MAO-B over MAO-A.

  • Substituents like methoxy groups at specific positions significantly enhance potency .

Cytotoxicity

Studies on related pyridazinones indicate selective cytotoxicity against cancer cells while sparing healthy cells:

  • The fluorine atom contributes to selective binding in cancer-related pathways .

  • Methoxy substitutions improve interaction with hydrophobic regions of target proteins .

Docking Studies

Molecular docking simulations reveal strong π-π interactions between the fluorophenyl group and MAO-B active sites. Hydrophobic interactions involving the pyridazinone ring further stabilize binding .

Experimental Data

ParameterValue/Observation
MAO-B Inhibition (IC50)~0.013 µM for closely related compounds
CytotoxicityMinimal effects on healthy fibroblast cells at therapeutic doses
Docking ScoreHigh affinity for MAO-B active site due to fluorophenyl-pyridazinone interactions

Applications and Future Directions

  • Pharmacological Potential:

    • As a selective MAO-B inhibitor, it may be useful in treating neurodegenerative diseases like Parkinson's.

    • Its cytotoxic properties suggest potential as an anticancer agent.

  • Structural Optimization:

    • Modifications at the methoxy or fluorine positions could further enhance activity or selectivity.

    • Exploring other substitutions on the piperazine ring may improve solubility or reduce off-target effects.

  • Clinical Trials:

    • Preclinical studies should evaluate its ADME (absorption, distribution, metabolism, excretion) profile.

    • Toxicity studies are essential to confirm safety for human use.

This comprehensive overview highlights the promising nature of 6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone in medicinal chemistry. Further research is warranted to fully realize its therapeutic potential.

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